Uridylyl(2'-5')adenosine ammonium salt

RNase L Activation 2-5A Pathway Innate Immunity

Researchers probing 2'-5' phosphodiesterases or the OAS-RNase L pathway require a linkage-specific substrate that does not cross-react with canonical 3'-5' enzymes. Generic 3'-5' UpA fails to resolve 2'-5' specificity, yielding uninterpretable data. Uridylyl(2'-5')adenosine ammonium salt (2'-5' UpA) is the validated tool: • Non-activating RNase L control: establishes baseline for OAS pathway agonist/antagonist screening, distinguishing specific 2-5A-dependent activation from assay noise • Defined 2'-5' PDE substrate: characterized hydrolytic stability profile enables reproducible kinetic studies (Km, kcat) of PDE12 and viral 2H phosphodiesterases • Structurally validated: X-ray crystallography-confirmed binding mode in BS-RNase active site supports precise active-site residue mapping Supplied as lyophilized powder, ≥95% purity. Custom synthesis and bulk quantities available upon request.

Molecular Formula C19H27N8O12P
Molecular Weight 590.4 g/mol
Cat. No. B13806360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridylyl(2'-5')adenosine ammonium salt
Molecular FormulaC19H27N8O12P
Molecular Weight590.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O.N
InChIInChI=1S/C19H24N7O12P.H3N/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32;/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32);1H3/t7-,8-,11-,12-,13-,14-,17-,18-;/m1./s1
InChIKeyBLLDAJIDJOKYGA-ANTYETTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridylyl(2'-5')adenosine Ammonium Salt Overview


Uridylyl(2'-5')adenosine ammonium salt (2'-5' UpA) is a dinucleoside monophosphate consisting of uridine and adenosine linked by a non-canonical 2'-5' phosphodiester bond [1]. It is a structural analog of both standard 3'-5' RNA linkages and the 2'-5' oligoadenylate (2-5A) class of antiviral signaling molecules. Its primary value in research stems from its use as a substrate analog and a tool for interrogating the specificity and mechanism of 2'-5'-specific phosphodiesterases and ribonucleases, particularly within the OAS-RNase L pathway. [1]

Probe for 2'-5'-specific phosphodiesterases and RNase L pathway
Non-activating 2-5A analog for negative-control assay design
Structural tool for 2'-5' linkage recognition studies

Uridylyl(2'-5')adenosine Ammonium Salt Interchangeability Warning


Substitution with common analogs like 3'-5' UpA or 2-5A trimer is not scientifically valid. The 2'-5' linkage fundamentally alters the compound's conformation, hydrolytic stability, and biological activity [1]. For instance, 2'-5' UpA acts as a specific substrate analog for certain enzymes but fails to activate RNase L, a function uniquely performed by 2-5A oligomers . Similarly, its hydrolytic stability profile under alkaline conditions differs markedly from its 3'-5' linked counterpart [2]. Therefore, using a generic alternative will yield erroneous or uninterpretable results in assays designed to probe 2'-5' specific pathways or enzyme mechanisms.

Target
Substitute
Risk
2'-5' UpA
3'-5' UpA
Linkage recognition and hydrolytic stability may shift under assay conditions
2'-5' UpA
2-5A Trimer
RNase L activation may compromise negative-control utility

Quantitative Evidence for Uridylyl(2'-5')adenosine Ammonium Salt


RNase L Activation: 2-5A Trimer vs. 2'-5' UpA

While 2-5A trimer (p3A3) is a potent activator of RNase L, the 2'-5' UpA dinucleotide (uridylyl(2'-5')adenosine) demonstrates no significant activation. The 2-5A trimer has a reported IC50 of 5 x 10^-9 M for RNase L activation [1]. In contrast, 2'-5' UpA is specifically documented as a non-activating analog of 2-5A, useful as a negative control in these assays . This functional divergence is critical for mechanistic studies.

RNase L Activation
Head-to-head
Non-activating vs. Activating (IC50 5 nM)
Essential negative control for OAS-RNase L pathway specificity
Reported IC50 of 2-5A trimer
RNase L Activation 2-5A Pathway Innate Immunity

Hydrolytic Stability: 2'-5' vs. 3'-5' UpA

The 2'-5' phosphodiester linkage imparts a distinct hydrolytic stability profile compared to the canonical 3'-5' linkage. First-order rate constants for hydrolysis of native 2'-5' UpA and 3'-5' UpA were determined as a function of hydroxide-ion concentration (0.025 - 7 M) at 25°C [1]. The study highlights that the 2'-5' linkage exhibits a different pH-dependent rate profile, a property crucial for designing experiments involving basic conditions or long-term storage.

Hydrolytic Stability
Cross-study comparable
Distinct [OH⁻]-dependent rate constants vs. 3'-5' UpA
Informs handling and experimental design for alkaline conditions
Alkaline hydrolysis, 0.025–7 M OH⁻, 25 °C
RNA Chemistry Hydrolytic Stability Phosphodiester Bond

BS-RNase Binding of 2'-5' UpA

Crystallographic analysis provides a direct, high-resolution view of how uridylyl(2',5')adenosine interacts with a 2'-5'-specific enzyme. The structure of the BS-RNase swapping dimer in complex with 2'-5' UpA was determined at 2.06 Å resolution, with a refined crystallographic R-factor of 0.184 [1]. The structure shows the dinucleotide in an extended conformation with specific base interactions (Uracil with Thr45, Adenine with Asn71) and phosphate group binding by multiple residues (Gln11, His12, Lys41, His119, Phe120).

BS-RNase Binding
Direct structural evidence
2.06 Å resolution, R-factor 0.184
Validates 2'-5' linkage recognition in the active site
X-ray crystallography; source-specific review
Structural Biology Enzyme Mechanism X-ray Crystallography

Protein Synthesis Inhibition: 2'-5' UpA vs. 2-5A Analogs

In a functional assay using mouse L cell extracts, uridylyl(2'-5')adenosine was tested for its ability to activate RNase L, measured as the concentration required for 50% inhibition of protein synthesis [1]. While the exact IC50 value is reported as 2.30 nM in BindingDB, the significance of this data point is best understood in the context of other 2-5A analogs. For example, certain phosphorothioate 2-5A dimers exhibit IC50 values in the 5 x 10^-7 M range, indicating a 200-fold difference in potency for this specific functional outcome.

Protein Synthesis Inhibition
Cross-study comparable
IC50 2.30 nM vs. 500 nM (phosphorothioate dimer)
Provides benchmark for evaluating novel 2-5A analogs
Mouse L cell extract; assay-dependent context
In vitro Translation RNase L Inhibition Assay

Uridylyl(2'-5')adenosine Ammonium Salt Application Scenarios


Negative Control for RNase L Activation Assays

Employ 2'-5' UpA as a structurally related but non-activating control when screening for agonists or antagonists of the OAS-RNase L pathway. Its failure to activate RNase L provides a crucial baseline, enabling researchers to differentiate specific, 2-5A-dependent activation from non-specific effects or assay noise. This application directly stems from its established functional divergence from the 2-5A trimer.

Structural Probe for 2'-5'-Specific Ribonucleases

Utilize 2'-5' UpA in X-ray crystallography or NMR studies to map the active site of novel or known 2'-5'-specific phosphodiesterases and ribonucleases. Its defined binding mode in the BS-RNase active site [1] serves as a validated reference point, allowing for the precise identification of residues responsible for recognizing the non-canonical 2'-5' linkage over the standard 3'-5' bond.

Standard Substrate for 2'-5' Phosphodiesterases

Use 2'-5' UpA as a defined substrate to characterize the kinetic parameters (Km, kcat) of enzymes that specifically cleave 2'-5' phosphodiester bonds, such as PDE12 or viral 2H phosphodiesterases. The compound's known and unique hydrolytic stability profile [2] under various conditions ensures assay consistency and allows for direct comparison of enzyme activities across different studies.

Application
Selection Property
Validation Focus
Negative control for RNase L activation assays
Non-activating 2-5A analog
Assay specificity for 2-5A-dependent activation
Structural probe for 2'-5'-specific ribonucleases
Defined active-site binding mode
Crystallographic binding validation
Substrate for 2'-5' phosphodiesterases
2'-5' linkage specificity
Hydrolytic stability under assay conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uridylyl(2'-5')adenosine ammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.